molecular formula C9H10FNOS B8413690 5-Acetamino-4-fluoro-2-methyl-benzenethiol

5-Acetamino-4-fluoro-2-methyl-benzenethiol

Cat. No. B8413690
M. Wt: 199.25 g/mol
InChI Key: DAFDIZAYPAPTTJ-UHFFFAOYSA-N
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Patent
US08765774B2

Procedure details

3-Acetamino-4-fluoro-6-methyl-phenylsulfonylchloride (500 g, 1.89 mol) was dissolved in 2 L of acetic acid. Red phosphorus (100 g, 3.22 mmol) and iodine (10 g, 39 mmol) were added to the solution, and the mixture was refluxed for 3 hours. The acetic acid was removed under reduced pressure, water was added and the residue extracted with ethyl acetate. The organic phase was dried with sodium sulfate and concentrated under reduced pressure to give 5-acetamino-4-fluoro-2-methyl-benzenethiol as a crude intermediate (270 g, 72%).
Name
3-Acetamino-4-fluoro-6-methyl-phenylsulfonylchloride
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
Red phosphorus
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:6]=[C:7]([S:13](Cl)(=O)=O)[C:8]([CH3:12])=[CH:9][C:10]=1[F:11])[C:2]([CH3:4])=[O:3].II>C(O)(=O)C>[NH:1]([C:5]1[C:10]([F:11])=[CH:9][C:8]([CH3:12])=[C:7]([SH:13])[CH:6]=1)[C:2]([CH3:4])=[O:3]

Inputs

Step One
Name
3-Acetamino-4-fluoro-6-methyl-phenylsulfonylchloride
Quantity
500 g
Type
reactant
Smiles
N(C(=O)C)C=1C=C(C(=CC1F)C)S(=O)(=O)Cl
Name
Quantity
2 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Red phosphorus
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
II

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The acetic acid was removed under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N(C(=O)C)C=1C(=CC(=C(C1)S)C)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 270 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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